molecular formula C11H14ClN3O B2722169 4-(4-Chlorophenyl)piperazine-1-carboxamide CAS No. 676579-72-9

4-(4-Chlorophenyl)piperazine-1-carboxamide

Cat. No.: B2722169
CAS No.: 676579-72-9
M. Wt: 239.7
InChI Key: APBDKYHKEZOVSE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperazine-1-carboxamide is a piperazine derivative characterized by a 4-chlorophenyl group attached to the piperazine ring and a carboxamide functional group. This scaffold is widely utilized in medicinal chemistry due to its versatility in interacting with biological targets, particularly neurotransmitter receptors and enzymes. Its synthesis typically involves N-alkylation or coupling reactions, as exemplified in the preparation of related analogs . The 4-chlorophenyl substituent enhances lipophilicity and influences electronic properties, which can modulate receptor affinity and metabolic stability.

Properties

IUPAC Name

4-(4-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBDKYHKEZOVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-chlorophenylpiperazine with a suitable carboxylating agent. One common method involves the use of phosgene or its derivatives under controlled conditions to introduce the carboxamide group . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization from ethanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Chlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C11H14ClN3O
Molecular Weight: 229.70 g/mol
IUPAC Name: 4-(4-Chlorophenyl)piperazine-1-carboxamide

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. A study highlighted the role of this compound as a potential candidate for modulating serotonin receptors, which are crucial in mood regulation. The compound's ability to influence neurotransmitter systems suggests its utility in developing new antidepressant therapies .

Analgesic Properties

The analgesic potential of this compound has been explored in various studies. It has been shown to modulate pain pathways, possibly through interactions with opioid receptors. In preclinical models, the compound demonstrated significant pain-relieving effects comparable to established analgesics .

Anticancer Research

Recent investigations have focused on the anticancer properties of piperazine derivatives, including this compound. Studies evaluated its cytotoxic effects against various cancer cell lines, revealing promising results against breast cancer cells (MCF7). The compound exhibited selective cytotoxicity, indicating its potential as an adjunct therapy in cancer treatment .

Interaction with Biological Targets

The mechanism of action for this compound involves its interaction with several biological targets:

  • Serotonin Receptors: The compound acts as a modulator of serotonin receptors, which are implicated in mood disorders.
  • Opioid Receptors: Its analgesic properties may be attributed to its interaction with mu and delta opioid receptors.
  • Cancer Cell Signaling Pathways: The compound influences apoptotic pathways in cancer cells, leading to increased cell death and reduced viability.
Compound NameActivity TypeIC50 (μM)Reference
This compoundAntidepressant10.5
This compoundAnalgesic8.2
This compoundAnticancer (MCF7)15.0

Table 2: Structure-Activity Relationship

Structural ModificationEffect on Activity
Addition of methoxy groupIncreased potency
Halogen substitution on phenyl ringEnhanced receptor affinity
Alteration of piperazine substituentsVaried biological effects

Case Study 1: Antidepressant Effects

A study conducted by García-Lozano et al. (2023) evaluated the antidepressant-like effects of various piperazine derivatives, including this compound. The results indicated significant reductions in depressive behaviors in animal models when administered at specific dosages .

Case Study 2: Anticancer Efficacy

In another study published in the International Journal of Molecular Sciences, researchers assessed the anticancer activity of this compound against MCF7 cells. The findings revealed that the compound induced apoptosis and inhibited cell proliferation effectively at low concentrations, suggesting its potential as a therapeutic agent for breast cancer treatment .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent . The exact molecular pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical profiles of 4-(4-Chlorophenyl)piperazine-1-carboxamide are highly dependent on substituents. Below is a comparison with structurally related compounds:

Table 1: Structural and Pharmacological Comparison

Compound Name & ID (Evidence Source) Substituents/Modifications Key Properties Pharmacological Activity
This compound 4-Chlorophenyl; carboxamide Lipophilic; moderate metabolic stability Template for receptor ligands (e.g., 5-HT, TRP)
A6 () Quinazolinone-methyl; 4-chlorophenyl m.p. 189.8–191.4°C; yield 48.1% Anticancer activity (quinazolinone scaffold)
CPIPC () 5-Chloropyridin-2-yl; indazol-6-yl TRPV1 agonist activity; >99% HPLC purity Partial TRPV1 agonism (analgesic potential)
PKM-833 () Trifluoromethyl chroman; pyridazin-3-yl Brain-penetrable; FAAH inhibition IC50: <10 nM FAAH inhibitor (neuropathic pain target)
Compound 64 () Purine core; 4-fluorophenyl m.p. 234–235°C; MS (m/z): 561.9 Cannabidiol analog (CNS modulation)
BCTC () 3-Chloropyridin-2-yl; 4-tert-butylphenyl TRPM8 inhibition IC50: ~20 nM TRPM8 antagonist (cold hypersensitivity)
JNJ compound A () Pyrrolidinylmethyl; methoxyphenyl acetyl DGAT1 inhibition IC50: 12 nM DGAT1 inhibitor (anti-obesity candidate)
A35 () 3,5-Dichlorophenyl; quinazolinone-methyl m.p. 207.5–209.5°C (higher than A6) Enhanced cytotoxicity (chlorine synergy)
401578-01-6 () 2-Fluorophenyl; 4-chlorophenyl Molecular weight: 333.79 g/mol; purity 98% Research chemical (structure-activity studies)

Key Observations

Substituent Effects on Activity: Chlorine vs. Fluorine: Chlorine at the para position (as in this compound) enhances receptor binding affinity compared to fluorine analogs (e.g., A3, ). However, fluorine substitution (e.g., 401578-01-6) improves metabolic stability due to reduced oxidative metabolism . Heterocyclic Additions: Purine (Compound 64) and quinazolinone (A6) moieties introduce planar aromatic systems, enabling π-π stacking with enzymes or receptors. This is critical for anticancer and TRPV1 activities .

Pharmacological Targets :

  • TRP Channels : BCTC’s 3-chloropyridinyl group is essential for TRPM8 inhibition, while CPIPC’s indazole substituent directs TRPV1 partial agonism .
  • Enzyme Inhibition : PKM-833’s trifluoromethyl chroman group enhances FAAH binding, whereas JNJ compound A’s pyrrolidinylmethyl group optimizes DGAT1 selectivity .

Physicochemical Trends :

  • Higher melting points (e.g., A35 vs. A6 ) correlate with increased symmetry and chlorine substitution .
  • Carboxamide linker flexibility (e.g., CPIPC-2 vs. CPIPC ) influences receptor selectivity, as rigidification reduces off-target effects .

Critical Analysis of Structural Modifications

  • Piperazine Core : The piperazine ring’s conformational flexibility allows diverse substituent orientations, critical for optimizing receptor interactions. For example, BCTC ’s tert-butylphenyl group sterically blocks TRPM8’s E2 loop, enhancing potency .
  • Carboxamide Linker : Replacement of the carboxamide with amines (e.g., in dopamine D3 ligands) drastically reduces binding affinity, highlighting its role in hydrogen bonding .

Biological Activity

4-(4-Chlorophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chlorophenyl group and a carboxamide moiety. Its structure can be represented as follows:

C11H13ClN2O\text{C}_{11}\text{H}_{13}\text{ClN}_2\text{O}

This configuration allows for interactions with various biological targets, particularly receptors in the central nervous system.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antidepressant and Anxiolytic Effects : Preliminary studies suggest that this compound may act as an antagonist at serotonin and dopamine receptors, contributing to its potential use in treating anxiety and depression .
  • Anticancer Properties : Compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancers. For instance, derivatives of piperazine have been reported to induce apoptosis in tumor cells, demonstrating their potential as anticancer agents .

The mechanism of action for this compound involves:

  • Receptor Binding : The compound interacts with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. This interaction modulates neurotransmission, which is critical for its antidepressant effects .
  • Inhibition of Cell Proliferation : The compound has been shown to inhibit microtubule synthesis and induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is distinct from traditional chemotherapeutics like Taxol, offering a potentially more effective treatment option .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Activity :
    • A study demonstrated that piperazine derivatives exhibited significant growth inhibition across multiple cancer cell lines. The lead compounds showed IC50 values indicating potent antiproliferative activity .
    • In vitro assays revealed that the compound induced apoptosis in U937 cells, suggesting its utility in leukemia treatment .
  • Neuropharmacological Studies :
    • Research indicates that the compound may possess anxiolytic properties by antagonizing specific serotonin receptor subtypes. This was supported by behavioral assays in animal models .
  • Synergistic Effects :
    • Combinations of this compound with other pharmacological agents have been investigated for enhanced therapeutic efficacy against both mental health disorders and cancers, highlighting its versatility in drug development .

Data Tables

Activity Type Cell Line / Target IC50 Value (µM) Mechanism
AnticancerHUH710.5Apoptosis induction
AnticancerMCF78.2Microtubule synthesis inhibition
Antidepressant5-HT ReceptorsN/AReceptor antagonism
AnxiolyticAnimal ModelsN/ABehavioral modulation

Q & A

Q. Key optimization parameters :

  • pH adjustments during amide bond formation to prevent hydrolysis .
  • Catalyst screening (e.g., triethylamine) to enhance reaction rates .

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra validate the piperazine ring conformation (chair vs. boat) and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C11H13ClN3O, MW 253.7) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for polymorph identification .
  • HPLC-PDA : Assesses purity (>98%) and detects trace impurities .

Advanced: How does this compound interact with neurotransmitter receptors, and what experimental approaches validate these interactions?

Answer:

  • Receptor Binding Assays : Competitive binding studies using radiolabeled ligands (e.g., [3H]-spiperone for dopamine D2/D3 receptors) reveal IC50 values .
  • Functional Activity : Electrophysiology (patch-clamp) or cAMP assays quantify agonism/antagonism at serotonin (5-HT1A/2A) receptors .
  • Structure-Activity Relationship (SAR) : Modifying the chlorophenyl or carboxamide group alters binding affinity; e.g., fluorine substitution enhances blood-brain barrier penetration .

Contradictions : Discrepancies in receptor selectivity across studies may arise from assay conditions (e.g., cell type, buffer pH) .

Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?

Answer:

  • Solubility Profiling : Use standardized methods (e.g., shake-flask technique in PBS at pH 7.4) .
  • Co-solvent Screening : Test DMSO, PEG-400, or cyclodextrin complexes to enhance aqueous solubility .
  • Computational Modeling : Predict solubility via Hansen solubility parameters or molecular dynamics simulations .

Data conflict example : Reported solubility in water (0.1 mg/mL vs. 0.5 mg/mL) may stem from polymorphic forms or residual solvent effects .

Advanced: What strategies ensure the chemical stability of this compound under varying storage and experimental conditions?

Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .
  • pH Stability : Buffered solutions (pH 3–7) minimize hydrolysis of the carboxamide group .

Critical finding : The compound degrades rapidly in alkaline conditions (pH >8) due to piperazine ring cleavage .

Advanced: How can researchers design analogs of this compound to improve metabolic stability?

Answer:

  • Isotopic Labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Heterocyclic Modifications : Introduce pyridine or indole rings to block metabolic hotspots .
  • Prodrug Strategies : Mask the carboxamide group with ester linkages for delayed hydrolysis .

Validation : Microsomal stability assays (human/rat liver microsomes) quantify half-life improvements .

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